N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17194870
InChI: InChI=1S/C9H15N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine

CAS No.:

Cat. No.: VC17194870

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name N-methyl-1-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanamine
Standard InChI InChI=1S/C9H15N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3,(H,11,12)
Standard InChI Key VNJQEPQWJNDJHZ-UHFFFAOYSA-N
Canonical SMILES CNCC1=NC2=C(N1)CCCC2

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine, reflects its intricate architecture. The core consists of a 4,5,6,7-tetrahydro-1H-benzo[d]imidazole system, where the benzene ring is partially hydrogenated to form a cyclohexene-like structure fused to an imidazole ring. At the 2-position of the imidazole, a methanamine group (-CH2NH2) is attached, with an additional methyl group substituent on the nitrogen atom of the amine .

Stereochemical Considerations

Synthesis and Reactivity

Synthetic Pathways

Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine and carbonyl-containing compounds. For tetrahydrobenzimidazoles, partial hydrogenation or cyclization of diamine intermediates is required.

Cyclization Strategies

A common method involves reacting 1,2-diaminocyclohexane with a carboxylic acid derivative under acidic conditions. For example, N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methanamine hydrochloride (CAS 893639-28-6) is synthesized using a similar approach, substituting the imidazole ring with an isoxazole . Adapting this method, the target compound could be prepared by cyclizing N-methyl-1,2-diaminocyclohexane with glyoxylic acid, followed by purification via hydrochloride salt formation .

Functionalization of the Amine Group

The methanamine side chain can be introduced through nucleophilic substitution or reductive amination. For instance, n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine (CAS 1342182-03-9) is synthesized by alkylating the imidazole nitrogen with a bromoethylamine derivative .

Reactivity Profile

  • Acid-Base Behavior: The amine group (pKa ~10–11) confers basicity, enabling salt formation with acids, as seen in hydrochloride derivatives .

  • Electrophilic Substitution: The electron-rich imidazole ring is susceptible to electrophilic attack at the 4- and 7-positions, though the tetrahydrobenzene ring may sterically hinder such reactions .

  • Reduction and Oxidation: The tetrahydrobenzene ring is resistant to further hydrogenation, but the imidazole ring may undergo oxidation under strong conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: The free base is likely sparingly soluble in water but soluble in organic solvents like dichloromethane or ethanol. Hydrochloride salts (e.g., ) exhibit improved aqueous solubility.

  • Stability: Benzimidazoles are generally stable under ambient conditions but may degrade under strong acidic or alkaline environments due to ring-opening reactions .

Spectroscopic Data

While specific spectra for the compound are unavailable, analogs provide reference points:

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C=N imidazole vibrations (~1600 cm⁻¹) .

  • NMR: Imidazole protons resonate at δ 7.0–8.5 ppm (aromatic), while tetrahydrobenzene protons appear as multiplet signals at δ 1.5–2.5 ppm .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing more complex molecules. For example, 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine (CAS 1508797-84-9) is used in developing kinase inhibitors .

Material Science

Benzimidazoles are employed in coordination chemistry due to their chelating ability. The tetrahydro ring could stabilize metal complexes for catalytic applications .

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